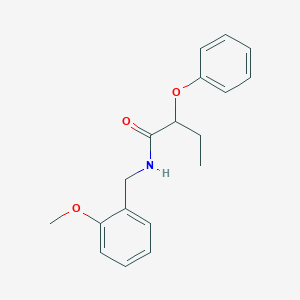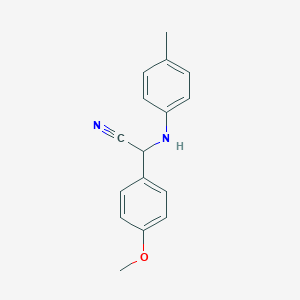
(4-Methoxyphenyl)(4-toluidino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)(4-toluidino)acetonitrile, commonly known as MPTA, is a chemical compound that belongs to the class of organic compounds known as anilides. It is a white to light brown crystalline powder with a molecular formula of C16H17N2O. MPTA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The exact mechanism of action of MPTA is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. MPTA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins which play a role in inflammation and pain. MPTA has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPTA has been shown to possess a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. MPTA has also been shown to possess antitumor activity, making it a potential candidate for the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using MPTA in lab experiments is its high purity and stability. This makes it a reliable and consistent reagent for use in various assays and experiments. However, one limitation of MPTA is its relatively high cost compared to other similar compounds. This may limit its use in certain experiments where cost is a factor.
将来の方向性
There are several potential future directions for research involving MPTA. One area of interest is the development of MPTA-based drugs for the treatment of pain and inflammation. Another area of interest is the development of MPTA-based drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanism of action of MPTA and its potential applications in other areas of medicinal chemistry.
合成法
The synthesis of MPTA involves the reaction of 4-methoxybenzoyl chloride with 4-toluidine in the presence of a base such as triethylamine. The resulting product is then treated with acetonitrile to yield MPTA. This synthesis method has been optimized to provide high yields and purity of the final product.
科学的研究の応用
MPTA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. MPTA has also been investigated for its potential use as a starting material for the synthesis of other biologically active compounds.
特性
製品名 |
(4-Methoxyphenyl)(4-toluidino)acetonitrile |
|---|---|
分子式 |
C16H16N2O |
分子量 |
252.31 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-2-(4-methylanilino)acetonitrile |
InChI |
InChI=1S/C16H16N2O/c1-12-3-7-14(8-4-12)18-16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16,18H,1-2H3 |
InChIキー |
RTZULXZRSHQWHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
正規SMILES |
CC1=CC=C(C=C1)NC(C#N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



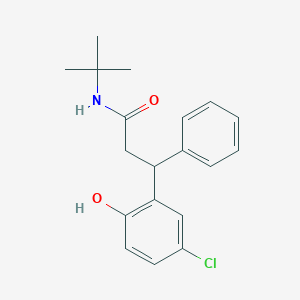
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215533.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B215535.png)
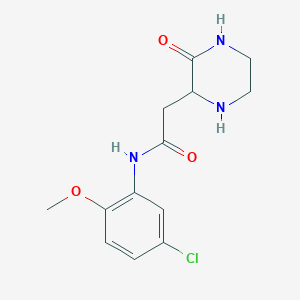
![N-[anilino-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]methylidene]benzamide](/img/structure/B215548.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B215549.png)
![1-(3,5-Dichlorophenyl)-3-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B215557.png)
![methyl 2-[2-[[N'-benzoyl-N-(2-methylphenyl)carbamimidoyl]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215558.png)
![methyl 2-[2-[[amino-(4-propan-2-ylanilino)methylidene]amino]-4-oxo-1H-pyrimidin-6-yl]acetate](/img/structure/B215561.png)
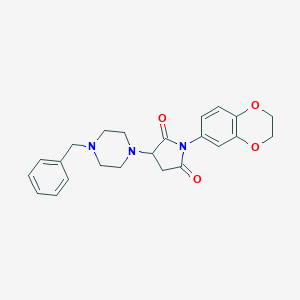
![2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215568.png)
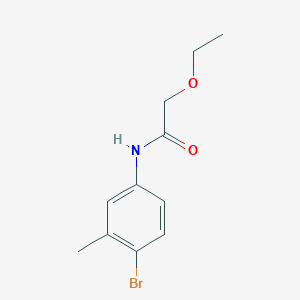
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B215572.png)
